molecular formula C26H18BrF3N4O B4321103 1-(5-BROMO-2-PYRIDYL)-5-OXO-2-(1H-PYRROL-1-YL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

1-(5-BROMO-2-PYRIDYL)-5-OXO-2-(1H-PYRROL-1-YL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B4321103
M. Wt: 539.3 g/mol
InChI Key: UAKYCIZZXJONAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-BROMO-2-PYRIDYL)-5-OXO-2-(1H-PYRROL-1-YL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1-(5-BROMO-2-PYRIDYL)-5-OXO-2-(1H-PYRROL-1-YL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the pyridine ring: The starting material, 5-bromopyridine, is reacted with appropriate reagents to form the pyridine ring.

    Introduction of the pyrrole group: The pyrrole group is introduced through a reaction with 1H-pyrrole.

    Formation of the quinoline ring: The quinoline ring is formed through a series of cyclization reactions.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide.

    Formation of the carbonitrile group: The carbonitrile group is introduced through a reaction with cyanogen bromide.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

1-(5-BROMO-2-PYRIDYL)-5-OXO-2-(1H-PYRROL-1-YL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the bromine and pyrrole positions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-BROMO-2-PYRIDYL)-5-OXO-2-(1H-PYRROL-1-YL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-BROMO-2-PYRIDYL)-5-OXO-2-(1H-PYRROL-1-YL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-BROMO-2-PYRIDYL)-5-OXO-2-(1H-PYRROL-1-YL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can be compared with other similar compounds, such as:

    1-(5-chloropyridin-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.

    1-(5-fluoropyridin-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: This compound has a fluorine atom instead of a bromine atom, which can also affect its properties.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)-5-oxo-2-pyrrol-1-yl-4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18BrF3N4O/c27-18-9-10-22(32-15-18)34-20-7-4-8-21(35)24(20)23(16-5-3-6-17(13-16)26(28,29)30)19(14-31)25(34)33-11-1-2-12-33/h1-3,5-6,9-13,15,23H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKYCIZZXJONAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=NC=C(C=C3)Br)N4C=CC=C4)C#N)C5=CC(=CC=C5)C(F)(F)F)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18BrF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-BROMO-2-PYRIDYL)-5-OXO-2-(1H-PYRROL-1-YL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 2
1-(5-BROMO-2-PYRIDYL)-5-OXO-2-(1H-PYRROL-1-YL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 3
Reactant of Route 3
1-(5-BROMO-2-PYRIDYL)-5-OXO-2-(1H-PYRROL-1-YL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 4
1-(5-BROMO-2-PYRIDYL)-5-OXO-2-(1H-PYRROL-1-YL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 5
1-(5-BROMO-2-PYRIDYL)-5-OXO-2-(1H-PYRROL-1-YL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 6
1-(5-BROMO-2-PYRIDYL)-5-OXO-2-(1H-PYRROL-1-YL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

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